molecular formula C10H9NO3 B12335593 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B12335593
M. Wt: 191.18 g/mol
InChI Key: QOFLALXSFFVXPE-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a heterocyclic compound that belongs to the isoindole family. Isoindoles are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a fused ring system with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of N-Methylformamide with Trimellitic Anhydride . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including cyclization and oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound are generally based on optimizing the synthetic routes for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-methyl-1-oxo-3H-isoindole-5-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-11-5-7-4-6(10(13)14)2-3-8(7)9(11)12/h2-4H,5H2,1H3,(H,13,14)

InChI Key

QOFLALXSFFVXPE-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)C(=O)O

Origin of Product

United States

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